4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis :
- Study 1 : Investigated the molecular structure of thiazole derivatives, revealing the impact of intermolecular hydrogen bonds on their conformation (Bernès et al., 2002).
- Study 2 : Explored the molecular and electronic structure of a thiazol-2-amine derivative, offering insights into its conformational flexibility and chemical properties (Özdemir et al., 2009).
Biological and Pharmacological Research :
- Study 3 : Evaluated the anti-inflammatory activity of thiazole compounds, particularly their effectiveness as 5-lipoxygenase inhibitors, which are crucial in inflammation-related diseases (Suh et al., 2012).
- Study 4 : Examined the antimicrobial and anti-proliferative activities of thiazole derivatives, assessing their effectiveness against various bacteria and cancer cell lines (Al-Wahaibi et al., 2021).
- Study 5 : Investigated the antiproliferative activity of thiazol-2-amines as tubulin inhibitors, demonstrating their potential in cancer therapy (Sun et al., 2017).
Chemical and Material Science :
- Study 6 : Focused on the synthesis and application of thiazoles as corrosion inhibitors, highlighting their efficacy in protecting metals like copper (Farahati et al., 2019).
- Study 7 : Conducted a theoretical investigation into thiazole derivatives for iron corrosion inhibition, employing density functional theory and molecular dynamics simulations (Kaya et al., 2016).
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRUGROLIZNWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355388 | |
Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117844-98-1 | |
Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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